molecular formula C24H23BrN4S B12032277 3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 676623-72-6

3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12032277
CAS No.: 676623-72-6
M. Wt: 479.4 g/mol
InChI Key: LFDMWMUJFHAQFA-UHFFFAOYSA-N
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Description

3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including a bromophenyl group and a tert-butylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The bromophenyl and tert-butylbenzylthio groups are then introduced through substitution reactions using reagents such as bromobenzene and tert-butylbenzyl chloride, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the bromophenyl and tert-butylbenzylthio groups can interact with various biological receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

676623-72-6

Molecular Formula

C24H23BrN4S

Molecular Weight

479.4 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-5-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C24H23BrN4S/c1-24(2,3)19-8-6-17(7-9-19)16-30-23-28-27-22(18-5-4-14-26-15-18)29(23)21-12-10-20(25)11-13-21/h4-15H,16H2,1-3H3

InChI Key

LFDMWMUJFHAQFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

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